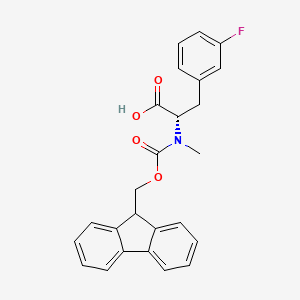

Fmoc-3-fluoro-N-methyl-L-phenylalanine

Description

BenchChem offers high-quality Fmoc-3-fluoro-N-methyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-fluoro-N-methyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEAUJSAPYTPBS-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-3-fluoro-N-methyl-L-phenylalanine chemical properties

An In-Depth Technical Guide to Fmoc-3-fluoro-N-methyl-L-phenylalanine: Properties, Synthesis, and Application in Peptide Chemistry

Executive Summary

The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the design of peptides and peptidomimetics with enhanced therapeutic properties. Fmoc-3-fluoro-N-methyl-L-phenylalanine stands out as a uniquely functionalized building block, combining the benefits of N-methylation and site-specific fluorination. N-methylation provides conformational constraint and shields the peptide backbone from enzymatic degradation, thereby improving metabolic stability and bioavailability.[1][2][3] The 3-fluoro substitution on the phenyl ring further modulates electronic properties, hydrophobicity, and can serve as a non-invasive ¹⁹F NMR probe for structural and interaction studies.[4][5] This guide provides a comprehensive overview of the chemical properties, synthetic considerations, and detailed protocols for the effective application of Fmoc-3-fluoro-N-methyl-L-phenylalanine in solid-phase peptide synthesis (SPPS) for researchers in drug development and peptide chemistry.

Introduction: The Rationale for a Trifunctional Amino Acid

The limitations of native peptides as therapeutic agents—primarily poor metabolic stability and low membrane permeability—have driven the development of modified amino acids. Fmoc-3-fluoro-N-methyl-L-phenylalanine addresses these challenges through three distinct, synergistic chemical modifications.

The Role of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine of the amino acid. Its stability in acidic conditions and clean removal via β-elimination using a secondary amine like piperidine makes it central to modern orthogonal solid-phase peptide synthesis (SPPS) strategies.[6]

N-Methylation: Engineering Pharmacokinetic Excellence

Incorporating a methyl group on the backbone amide nitrogen (Nα-methylation) is a proven strategy to enhance a peptide's drug-like properties.[3] The primary advantages include:

-

Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the half-life of the peptide in biological systems.[2]

-

Conformational Rigidity: N-methylation restricts rotation around the peptide bond, reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, increasing its potency and receptor selectivity.[1]

-

Improved Membrane Permeability: The added methyl group increases lipophilicity and can disrupt backbone hydrogen bonding networks, often leading to improved cell penetration and oral bioavailability.[1][3]

3-Fluoro Substitution: A Subtle but Powerful Modification

The substitution of hydrogen with fluorine, a bioisostere of similar size but vastly different electronegativity, imparts unique characteristics.[7] The placement at the meta- (3-) position is particularly strategic.

-

Enhanced Stability and Activity: Unlike substitutions at other positions, the 3-fluoro modification has been shown to maintain or even increase the biological activity and stability of peptides and proteins.[4]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity, lipophilicity, and binding interactions (such as Π-cation interactions) of the phenyl side chain.[7]

-

A ¹⁹F NMR Probe: The presence of the fluorine atom provides a sensitive and specific nuclear magnetic resonance (NMR) handle. This allows for detailed, non-invasive studies of peptide conformation, dynamics, and ligand-receptor interactions without perturbing the overall structure.[5][8]

Physicochemical Properties

The combination of these functional groups results in a building block with distinct properties that must be considered for its effective use.

| Property | Value | Source |

| Synonyms | Fmoc-L-Phe(3-F, N-Me)-OH | N/A |

| CAS Number | 1820567-10-9 | [9] |

| Molecular Formula | C₂₅H₂₂FNO₄ | Inferred from Fmoc-3-fluoro-L-phenylalanine[10] |

| Molecular Weight | 419.45 g/mol | Inferred from Fmoc-3-fluoro-L-phenylalanine[10] |

| Appearance | White to off-white powder | [10][11] |

| Purity | Typically ≥98% (HPLC) | [10] |

| Solubility | Soluble in DMF, DMSO, NMP. Limited solubility in aqueous solutions. | [12][13] |

| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [10][14] |

Synthesis and Characterization

While commercially available, understanding the synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine provides insight into potential impurities and handling considerations. The most common route involves the N-methylation of the parent amino acid followed by Fmoc protection.

Synthetic Strategy

A robust method for preparing N-methylated amino acids is the Biron-Kessler method, which utilizes an ortho-nitrobenzenesulfonyl (o-NBS) group for temporary amine protection, facilitating efficient methylation.[3]

-

Starting Material: 3-Fluoro-L-phenylalanine.[15]

-

Temporary Amine Protection: The primary amine is protected with an o-NBS group.

-

N-Methylation: The protected amine is methylated under basic conditions.

-

Deprotection: The o-NBS group is selectively removed using a thiol, revealing the secondary N-methyl amine.

-

Fmoc Protection: The final N-methylated amino acid is protected with Fmoc-Cl or Fmoc-OSu to yield the final product for SPPS.[16][17]

Caption: Illustrative workflow for the synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine into a growing peptide chain is a critical step that requires specialized conditions due to the steric hindrance imposed by the N-methyl group.

The Challenge: Sterically Hindered Coupling

The presence of the N-methyl group on the nucleophilic amine significantly reduces its reactivity compared to a primary amine. Standard coupling conditions used for canonical amino acids often result in low yields and incomplete reactions. This necessitates the use of more potent coupling reagents and optimized protocols to achieve efficient peptide bond formation.[2][3]

Recommended Protocol for a Single Coupling Cycle

This protocol outlines the manual incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-3-fluoro-N-methyl-L-phenylalanine (3-5 equivalents)

-

Coupling Reagent: HATU (3-5 equivalents) or HCTU

-

Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6-10 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Deprotection Solution: 20% piperidine in DMF

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[18]

-

Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 5x with DMF.[18]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-3-fluoro-N-methyl-L-phenylalanine (3-5 eq.) and HATU (or an equivalent coupling agent, 3-5 eq.) in DMF.

-

Add DIEA (6-10 eq.) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture using nitrogen bubbling or mechanical shaking.

-

Causality: Due to steric hindrance, allow for an extended coupling time. A minimum of 2-4 hours is recommended, with overnight coupling being a viable option for particularly difficult sequences.[18]

-

-

Monitoring and Washing:

-

After the coupling period, perform a Kaiser test or Chloranil test to check for the presence of free primary amines. Note: The Kaiser test will be negative for a successful coupling onto a secondary amine, so its utility is in confirming the completion of the previous deprotection step.

-

Wash the resin thoroughly to remove excess reagents (e.g., 3x DMF, 3x DCM, 3x DMF).

-

-

Capping (Optional but Recommended):

-

To permanently block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes. This prevents the formation of deletion sequences.

-

Caption: Workflow for a single SPPS cycle incorporating a sterically hindered N-methylated amino acid.

Conclusion: A Versatile Tool for Advanced Peptide Design

Fmoc-3-fluoro-N-methyl-L-phenylalanine is more than a simple building block; it is a sophisticated tool for engineering peptides with superior therapeutic potential. The N-methyl group provides essential metabolic stability and conformational control, while the 3-fluoro substituent offers a means to fine-tune electronic properties and serves as a powerful spectroscopic probe. While its incorporation requires optimized coupling protocols to overcome steric hindrance, the resulting peptides can exhibit significantly improved pharmacokinetic profiles, making this amino acid derivative an invaluable asset for researchers and scientists in the field of drug development.

References

-

Benchchem. (n.d.). Application Notes: Incorporation of N-Methyl-L-alanine into Peptide Chains. Retrieved from Google Search.[19]

-

Chem-Impex. (n.d.). Fmoc-3-methyl-L-phenylalanine. Retrieved from Google Search.[20]

-

Chem-Impex. (n.d.). Fmoc-3-fluoro-L-phenylalanine. Retrieved from Google Search.[10]

-

Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from Google Search.[4]

-

Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from Google Search.[1]

-

Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids. Retrieved from Google Search.[21]

-

Innovative Solution for Peptide Chemistry. (n.d.). The latest SPPS application data. Retrieved from Google Search.[2]

-

El-Gazzar, A. B. A., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.[7]

-

PubMed. (2024, June 21). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Retrieved from Google Search.[22]

-

Peptides. (n.d.). Fmoc-Phe(3-F)-OH [198560-68-8]. Retrieved from Google Search.[23]

-

ACS Publications. (2025, April 1). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.[5]

-

Sigma-Aldrich. (n.d.). FMOC-3-METHYL-L-PHENYLALANINE | 211637-74-0. Retrieved from Google Search.[24]

-

ChemicalBook. (2026, February 2). Fmoc-N-methyl-L-phenylalanine | 77128-73-5. Retrieved from Google Search.[11]

-

Reddit. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry.[25]

-

NTU > IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Retrieved from Google Search.[26]

-

The Royal Society of Chemistry. (n.d.). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved from Google Search.[16]

-

Aralez Bio eStore. (n.d.). Fmoc-3-methyl-L-phenylalanine. Retrieved from Google Search.[27]

-

ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,.... Retrieved from Google Search.[12]

-

ChemicalBook. (n.d.). 3-FLUORO-L-PHENYLALANINE | 19883-77-3. Retrieved from Google Search.[15]

-

PubMed. (2000, December 15). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Retrieved from Google Search.[8]

-

ChemicalBook. (n.d.). Fmoc-Phe-OH synthesis. Retrieved from Google Search.[17]

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from Google Search.[6]

-

Next Peptide. (n.d.). 1820567-10-9 | Fmoc-3-fluoro-N-methyl-L-phenylalanine. Retrieved from Google Search.[9]

-

MedChemExpress. (n.d.). Fmoc-3-Chloro-L-phenylalanine | Amino Acid Derivative. Retrieved from Google Search.[13]

-

Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from Google Search.[28]

-

Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine and its Application in Solid-Phase Peptide. Retrieved from Google Search.[3]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from Google Search.[18]

-

Cambridge Isotope Laboratories. (n.d.). L-Phenylalanine-N-Fmoc (¹⁵N, 98%). Retrieved from Google Search.[14]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. biotage.co.jp [biotage.co.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chempep.com [chempep.com]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1820567-10-9 | Fmoc-3-fluoro-N-methyl-L-phenylalanine | Next Peptide [nextpeptide.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Fmoc-N-methyl-L-phenylalanine | 77128-73-5 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. isotope.com [isotope.com]

- 15. 3-FLUORO-L-PHENYLALANINE | 19883-77-3 [chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemimpex.com [chemimpex.com]

- 21. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]

- 22. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. peptide.com [peptide.com]

- 24. FMOC-3-METHYL-L-PHENYLALANINE | 211637-74-0 [sigmaaldrich.com]

- 25. reddit.com [reddit.com]

- 26. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 27. checkout.aralezbio.com [checkout.aralezbio.com]

- 28. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

A Senior Application Scientist's Guide to the Purity and Characterization of Fmoc-3-fluoro-N-methyl-L-phenylalanine

Foreword: The Critical Role of Purity in Advanced Peptide Synthesis

In the realm of peptide synthesis and drug development, the integrity of each building block is paramount. The introduction of non-canonical amino acids, such as Fmoc-3-fluoro-N-methyl-L-phenylalanine, offers exciting possibilities for creating novel peptides with enhanced stability, permeability, and potency.[1] However, these modifications also introduce unique analytical challenges. This in-depth guide provides a comprehensive framework for the rigorous purity assessment and characterization of Fmoc-3-fluoro-N-methyl-L-phenylalanine, ensuring the quality and reproducibility of your research. As such, the quality of protected peptides directly influences the success of subsequent synthesis steps, with high-purity building blocks ensuring efficient reactions and minimizing byproducts.[]

Foundational Principles: Understanding the Analyte

Fmoc-3-fluoro-N-methyl-L-phenylalanine is a highly specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[3][4] Its unique structure, featuring a fluorine atom on the phenyl ring and a methyl group on the alpha-amino nitrogen, necessitates a multi-faceted analytical approach.

-

The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for preventing unwanted reactions at the N-terminus during peptide synthesis.[5][] Its strong UV absorbance is a key feature leveraged in chromatographic detection.[]

-

Fluorine Substitution: The presence of a fluorine atom can significantly impact the molecule's electronic properties and conformation. This requires specialized analytical techniques, such as ¹⁹F NMR, for unambiguous characterization.[7][8]

-

N-Methylation: N-methylation enhances the peptide's resistance to enzymatic degradation and can improve its pharmacokinetic profile.[1] However, it also introduces challenges in sequencing and requires specific mass spectrometry fragmentation techniques for confirmation.[1]

The Analytical Gauntlet: A Multi-Technique Approach to Purity Determination

A single analytical method is insufficient to fully characterize Fmoc-3-fluoro-N-methyl-L-phenylalanine. A combination of chromatographic and spectroscopic techniques is essential to ensure both chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for assessing the purity of Fmoc-amino acids.[9] It is a primary method for evaluating the purity of protected peptides.[]

RP-HPLC is the most common method for determining the chemical purity of Fmoc-amino acids and separating them from related impurities.[9]

Experimental Protocol: RP-HPLC for Chemical Purity

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent separation of nonpolar to moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a strong organic solvent for eluting hydrophobic compounds. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of all potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 265 nm | The Fmoc group has a strong absorbance at this wavelength.[9] |

| Injection Volume | 10 µL | A standard volume for analytical injections. |

Data Analysis:

The purity is calculated by dividing the peak area of the main component by the total area of all peaks. A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.[9]

Workflow for RP-HPLC Purity Analysis

Caption: Workflow for RP-HPLC chemical purity analysis.

The stereochemical integrity of the amino acid is critical for the biological activity of the final peptide.[] Chiral HPLC is essential to separate and quantify the L- and D-enantiomers.[9] The expected enantiomeric purity for most commercially available FMOC protected α-amino acids is > 99.0 % enantiomeric excess (ee) for the L form.[10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2) | These columns are effective for separating enantiomers of Fmoc-amino acids.[10] |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% TFA | The specific ratio may need optimization for the best resolution.[9] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 25°C | Ambient temperature is often suitable for chiral separations. |

| Detection | UV at 265 nm | For detection of the Fmoc group. |

| Injection Volume | 10 µL | Standard injection volume. |

Data Analysis:

The enantiomeric excess (%ee) is calculated using the peak areas of the L- and D-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated amino acids.[11]

These standard NMR techniques provide information about the proton and carbon framework of the molecule, confirming the presence of the Fmoc, phenyl, and methyl groups.

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[12] The chemical shift of the fluorine signal is highly sensitive to its local environment, making it an excellent probe for structural integrity.[12] The large chemical shift dispersion in ¹⁹F NMR allows for well-resolved signals.[7]

Experimental Protocol: ¹⁹F NMR Spectroscopy

| Parameter | Condition | Rationale |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Common solvents for NMR analysis. |

| Reference | External or internal standard (e.g., trifluoroacetic acid) | To provide a reference for the chemical shift. |

| Acquisition | Standard ¹⁹F NMR pulse sequence | To acquire the fluorine spectrum. |

Data Analysis:

The presence of a single, sharp resonance in the expected region of the ¹⁹F NMR spectrum is a strong indicator of the purity and correct structure of the fluorinated amino acid.

Mass Spectrometry (MS): Confirming Molecular Weight and Sequence

Mass spectrometry is indispensable for confirming the molecular weight of the amino acid derivative and for sequencing peptides containing this modified residue.[13]

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[1]

Experimental Protocol: LC-MS

| Parameter | Condition | Rationale |

| LC System | As described for RP-HPLC | To separate the analyte from impurities. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for fragile molecules. |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | For accurate mass determination. |

| Mode | Positive Ion Mode | To detect the protonated molecule [M+H]⁺. |

Data Analysis:

The experimental molecular weight is compared to the theoretical molecular weight. The incorporation of an N-methyl group results in a mass increase of 14.01565 Da compared to the non-methylated analog.[1]

When incorporated into a peptide, tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm the location of the modified amino acid.[1]

Fragmentation Techniques:

-

Collision-Induced Dissociation (CID): A common fragmentation method that provides b- and y-ion series.

-

Electron Transfer Dissociation (ETD): A complementary technique that is particularly useful for sequencing N-methylated peptides as it preserves the modification.[1]

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS-based characterization.

Regulatory and Quality Considerations

The characterization and purity assessment of drug substances are guided by international regulatory bodies.

-

ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures (Q2(R2)) and analytical procedure development (Q14).[14][15] These guidelines emphasize a lifecycle approach to analytical method validation.[14]

-

FDA Guidance: The U.S. Food and Drug Administration (FDA) provides guidance on the characterization of drug substances, including information on structure, impurities, and physicochemical properties.[16][17][18]

Key Validation Parameters (ICH Q2(R2)) [19][20]

| Parameter | Description |

| Specificity | The ability to assess the analyte in the presence of other components. |

| Linearity | A direct correlation between concentration and response. |

| Accuracy | The closeness of the results to the true value. |

| Precision | The degree of agreement among individual test results. |

| Robustness | The capacity of the method to remain unaffected by small variations in method parameters. |

Conclusion: A Commitment to Quality

The synthesis and application of novel amino acids like Fmoc-3-fluoro-N-methyl-L-phenylalanine are at the forefront of peptide-based drug discovery. A rigorous and multi-faceted analytical approach, grounded in established scientific principles and regulatory guidelines, is not merely a quality control measure; it is a fundamental component of scientific integrity. By implementing the comprehensive characterization strategies outlined in this guide, researchers can ensure the purity, identity, and quality of their building blocks, paving the way for the successful development of next-generation peptide therapeutics.

References

- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.

- ICH and FDA Guidelines for Analytical Method Valid

- ICH Guidelines for Analytical Method Valid

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

- Comprehending Dynamic Protein Methyl

- ICH Q2(R2)

- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St

- Decoding N-Methyl-D-valine: A Mass Spectrometry-Based Guide to Validating its Incorpor

- 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. PMC - NIH.

- Q2(R2) Validation of Analytical Procedures.

- Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed.

- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC.

- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.

- Guidance for Industry #169 - Drug Substance. FDA.

- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.

- Fluorine NMR.

- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatiz

- A Brief Guide to Understanding: FDA's CMC Guidance for Phase 2 and 3 INDs. YouTube.

- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.

- Introduction to Peptide Synthesis. PMC - NIH.

- Peptide Design: Principles & Methods. Thermo Fisher Scientific - ES.

- Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.

- How to control the sequence and purity of custom - synthesized peptides?. Blog.

- Mass Spectrometry of N-Methylated Peptide Deriv

- N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids.

- Q11 Development and Manufacture of Drug Substances. FDA.

- Fmoc-3-methyl-L-phenylalanine. Chem-Impex.

- Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Engineering of a Peptide α‐N‐Methyltransferase to Methyl

- FDA-NIH 2024 | D1S04 - Chemistry, Manufacturing and Controls: Regulatory Consider

- (a) The chemical formulae of Fmoc chloride, L-phenylalanine,...

- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- An In-Depth Technical Guide to the Synthesis of Fmoc-L-Phe-MPPA Precursor. Benchchem.

- Fmoc Amino Acids. BOC Sciences.

- Fmoc-Phe(3-F)-OH [198560-68-8]. Peptides.

- Fmoc-3-methyl-L-phenylalanine | 211637-74-0. J&K Scientific.

Sources

- 1. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. phenomenex.com [phenomenex.com]

- 11. 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophysics.org [biophysics.org]

- 13. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 15. intuitionlabs.ai [intuitionlabs.ai]

- 16. fda.gov [fda.gov]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Introduction: The Strategic Value of N-Methylation in Peptide Drug Discovery

An In-Depth Technical Guide to N-Methylated Amino acids in Peptide Chemistry

The Challenge: Overcoming the Pharmacokinetic Hurdles of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their therapeutic potential is often hampered by poor pharmacokinetic properties.[1] Native peptides typically exhibit a short in-vivo half-life due to rapid degradation by proteases and possess limited ability to cross cell membranes, restricting their bioavailability.[1][2] These limitations have historically confined many peptide therapeutics to injectable formulations and limited their efficacy.

N-Methylation as a Key Enabling Modification

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a minimalist yet powerful modification for overcoming these challenges.[3] This strategic alteration profoundly impacts the peptide's physicochemical properties, enhancing its drug-like characteristics.[4] For drug development professionals, incorporating N-methylated amino acids has become a validated and highly effective strategy to improve efficacy, bioavailability, and resistance to enzymatic degradation.[5][6] The primary benefits include:

-

Enhanced Metabolic Stability: The methyl group sterically shields the adjacent peptide bond from proteolytic enzymes, significantly increasing the peptide's half-life.[7]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the peptide's overall polarity and hydrogen bonding capacity, which can improve passive diffusion across hydrophobic barriers like the intestinal epithelium.[7][8]

-

Conformational Control: The added steric bulk restricts the conformational freedom of the peptide backbone, which can be used to stabilize bioactive conformations or explore new structural space.[7][9]

Natural Occurrence and Biological Significance

Nature provides a compelling precedent for the utility of N-methylation. The immunosuppressant drug Cyclosporin A, a cyclic peptide with seven N-methylated residues, exhibits excellent metabolic stability and oral bioavailability, properties that inspired its widespread adoption in medicinal chemistry.[1][3] Other N-methylated peptide natural products, such as the omphalotins and dolastatins, further demonstrate the functional advantages conferred by this modification.[3][10] These molecules are typically synthesized in bacteria and fungi by non-ribosomal peptide synthetases (NRPSs).[11]

The Physicochemical Impact of Backbone N-Methylation

Conformational Consequences: The cis/trans Isomerization and Restricted Flexibility

The introduction of an N-methyl group has significant stereochemical consequences. It lowers the energy barrier between the cis and trans conformations of the amide bond, making the cis configuration more accessible.[12] This can induce unique structural topologies, such as β-turns, that are less favorable in non-methylated parent peptides.[13] This conformational constraint is a powerful tool for locking a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][7]

Altering Hydrogen Bonding Capacity: Implications for Solubility and Permeability

A standard peptide backbone amide contains an N-H group that acts as a hydrogen bond donor. N-methylation replaces this donor with a non-polar methyl group. This fundamental change reduces the peptide's ability to form hydrogen bonds with solvent molecules (e.g., water), thereby increasing its lipophilicity.[8] While this often improves membrane permeability, it can also decrease aqueous solubility, a critical factor that must be balanced during drug design.[7]

Steric Shielding: The Basis for Enhanced Proteolytic Stability

Proteolytic enzymes recognize and bind to specific peptide sequences, catalyzing the hydrolysis of amide bonds. The N-methyl group acts as a steric shield, physically hindering the approach of proteases to the scissile bond.[7] This modification confers significant resistance to enzymatic degradation, a key factor in improving a peptide's in vivo half-life and potential for oral delivery.[3][14]

Quantitative Comparison: N-Methylated vs. Unmodified Peptides

The decision to incorporate N-methylated amino acids requires a systematic evaluation of the trade-offs.[7] The following table summarizes the general effects of N-methylation on key peptide properties.

| Property | Unmodified Peptide | N-Methylated Peptide | Rationale for Change |

| Proteolytic Stability | Low (Susceptible to cleavage) | High (Resistant to cleavage) | Steric hindrance from the N-methyl group prevents enzyme access to the peptide bond.[7] |

| Membrane Permeability | Low | High | Removal of a hydrogen bond donor increases lipophilicity, favoring passive diffusion.[8] |

| Aqueous Solubility | Generally High | Potentially Lower | Reduced capacity for hydrogen bonding with water can decrease solubility.[7] |

| Conformational Flexibility | High | Low (Restricted) | Steric bulk of the methyl group constrains backbone dihedral angles (phi/psi).[9] |

| Synthetic Complexity | Low (Standard SPPS) | High | Steric hindrance of the secondary amine reduces coupling efficiency, requiring specialized protocols.[7] |

| Receptor Binding Affinity | Varies | Can Increase or Decrease | Conformational restriction can pre-organize the peptide for optimal binding or introduce steric clashes that disrupt it.[4][7] |

Synthesis of N-Methylated Amino Acid Building Blocks

The synthesis of optically pure N-methylated amino acids is a crucial prerequisite for their incorporation into peptides.[14] While many are commercially available, custom synthesis is often necessary.

Overview of Synthetic Strategies

Several methods exist, each with distinct advantages. The choice depends on the specific amino acid, required scale, and available starting materials. Key approaches include the use of an o-nitrobenzenesulfonyl (o-NBS) protecting group, which is highly effective for a range of amino acids, and the Fukuyama-Mitsunobu reaction.[15][16]

Protocol: Synthesis via o-Nitrobenzenesulfonyl (o-NBS) Protection and Alkylation

This robust method involves three main steps: protection of the primary amine as a sulfonamide, methylation of the sulfonamide, and subsequent deprotection.[15] The o-NBS group activates the amine for methylation and can be cleanly removed under mild conditions.

Step-by-Step Methodology:

-

Starting Material: Begin with the desired amino acid methyl ester (with side-chain protection if necessary).

-

Sulfonylation (Protection):

-

Dissolve the amino acid methyl ester in a suitable solvent like dichloromethane (DCM).

-

Add a base, such as collidine or 2,6-lutidine.

-

Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and stir the reaction at room temperature until completion, monitoring by TLC.

-

Perform an aqueous workup to isolate the Nα-(o-NBS)-amino acid methyl ester.[15]

-

-

N-Methylation:

-

Dissolve the protected amino ester in N,N-Dimethylformamide (DMF).

-

Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Add the methylating agent, typically dimethyl sulfate, and stir until the reaction is complete.[15]

-

Isolate the N-methylated product after workup.

-

-

Ester Saponification:

-

Cleave the methyl ester to yield the free carboxylic acid. To avoid racemization often seen with strong bases like LiOH, an SN2-type saponification using lithium iodide (LiI) in refluxing ethyl acetate is highly effective.[15]

-

-

Final Product: After acidification and extraction, the Nα-methyl-Nα-(o-NBS)-α-amino acid is obtained, ready for use in SPPS. The o-NBS group will be removed after its incorporation into the peptide chain.[15]

Protocol: The Fukuyama-Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of functional groups, including amines, with a clean inversion of stereochemistry.[16][17] A variation, the Fukuyama-Mitsunobu, is used for N-alkylation. This protocol begins with an o-NBS protected amino acid.

Step-by-Step Methodology:

-

Starting Material: An N-(o-nitrobenzenesulfonyl)-amino acid.

-

Reaction Setup:

-

Dissolve the N-protected amino acid, triphenylphosphine (PPh₃), and methanol (the source of the methyl group) in an anhydrous solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

-

Initiation:

-

Slowly add an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled solution.[16]

-

-

Reaction and Workup:

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction generates triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which must be removed during purification, often via column chromatography.[18]

-

-

Final Product: The resulting product is the N-methylated amino acid, which can then be prepared for peptide synthesis.

Incorporation of N-Methylated Residues into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

Incorporating N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic challenge.[7] The methyl group sterically hinders the secondary amine, making it a poorer nucleophile compared to a primary amine. This leads to slower and often incomplete coupling reactions, resulting in deletion sequences and lower crude purity.[7][19]

Strategy 1: Coupling Pre-Synthesized Fmoc-N-Me-Amino Acids

This is the most direct approach, but it requires specialized conditions to overcome the low reactivity.

Standard coupling reagents like HBTU are often ineffective.[19] More potent uronium/aminium or phosphonium salt reagents are required to achieve high coupling yields.

-

Recommended Reagents: HATU, HCTU, PyAOP, and PyBOP/HOAt are highly effective for coupling N-methylated residues.[19][20] PyBroP is even more reactive and can be used for particularly difficult couplings.[20]

-

Reaction Conditions: Elevated temperatures (microwave-assisted synthesis) or extended reaction times (e.g., 1-2 hours) are often necessary to drive the coupling to completion.[19][21]

-

Resin Preparation: Swell the synthesis resin (e.g., Rink Amide) in DMF for at least 30 minutes.[22]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide chain using 20% piperidine in DMF (2 x 5-10 minutes). Wash thoroughly with DMF.[22]

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve 4 equivalents of the Fmoc-N-Me-amino acid and 4 equivalents of HATU in DMF.

-

Add 8 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIEA).

-

Allow the mixture to pre-activate for 5 minutes at room temperature.[19]

-

-

Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel for 1-2 hours at room temperature.[19]

-

Monitoring and Washing:

-

Confirm the completion of the coupling. The standard ninhydrin (Kaiser) test is ineffective for secondary amines. The bromophenol blue test is a suitable alternative; a yellow bead color indicates complete coupling, while blue/green indicates an incomplete reaction.[20]

-

If the coupling is incomplete, filter the resin, wash, and perform a second coupling.[20]

-

Once complete, wash the resin thoroughly with DMF to remove excess reagents.

-

Strategy 2: Post-Synthetic (On-Resin) N-Methylation

This strategy involves synthesizing the peptide chain using standard amino acids and then methylating a specific backbone amide while the peptide is still attached to the resin.

On-resin methylation is advantageous when a specific Fmoc-N-Me-amino acid is not commercially available or is prohibitively expensive.[23] It allows for the site-specific methylation of virtually any residue in the sequence.

This is a widely used and reliable method for on-resin N-methylation.[24]

-

Peptide Synthesis: Synthesize the peptide up to the residue preceding the target for methylation using standard Fmoc-SPPS.

-

Nosylation (Amide Protection):

-

After Fmoc deprotection of the N-terminal amine, treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine in DCM for approximately 2 hours. This protects the amine as a sulfonamide.[24]

-

Wash the resin with DCM and DMF.

-

-

Methylation:

-

Nosyl Group Deprotection:

-

Remove the o-NBS protecting group by treating the resin with a solution containing a thiol scavenger (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in DMF.[24]

-

-

Continuation of Synthesis: After deprotection, the newly formed secondary amine is ready for coupling to the next amino acid in the sequence, using the optimized conditions described in section 4.2.2.

Workflow Diagram: Comparison of Synthesis Strategies

Caption: Comparative workflows for incorporating N-methylated amino acids in SPPS.

Characterization and Analysis of N-Methylated Peptides

Proper analytical characterization is essential to confirm the identity, purity, and functional properties of synthesized N-methylated peptides.[25]

Confirming Incorporation and Purity: HPLC and Mass Spectrometry

-

Mass Spectrometry (MS): This is the primary tool for confirming successful methylation. Each N-methylation adds 14.02 Da (the mass of a CH₂) to the total molecular weight of the peptide. MS is also invaluable for identifying deletion sequences that may have resulted from incomplete couplings.[5][6]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and to purify it to the desired level.[25]

Addressing Analytical Artifacts: The Challenge of Multiple Conformations on HPLC

Due to the lower energy barrier for cis/trans isomerization around the N-methylated amide bond, N-methyl-rich peptides often exist as a mixture of slowly interconverting conformers in solution.[26] This can lead to broad or multiple peaks in the HPLC chromatogram, even for a highly pure sample. To confirm that these are conformers and not impurities, it is often necessary to run the HPLC at an elevated temperature (e.g., 60-80 °C), which can accelerate the interconversion and cause the multiple peaks to coalesce into a single, sharper peak.

Assessing Functional Improvements

This assay compares the degradation rate of an N-methylated peptide to its unmodified counterpart in the presence of proteases or biological matrices.

-

Preparation: Prepare stock solutions of the native and N-methylated peptides. Also prepare the biological matrix (e.g., human serum, plasma, or a specific protease solution like trypsin).

-

Incubation: Incubate a known concentration of each peptide with the biological matrix at 37 °C.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., an organic solvent like acetonitrile or an acid like trichloroacetic acid) to precipitate the proteins.

-

Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.[5]

-

Data Interpretation: Plot the percentage of remaining peptide versus time to determine the half-life (t₁/₂) for each analog. A longer half-life for the N-methylated peptide indicates enhanced stability.[5]

The Caco-2 cell line is derived from human colorectal adenocarcinoma and differentiates into a monolayer of polarized enterocytes that serve as an in-vitro model of the intestinal barrier.

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a confluent, differentiated monolayer.

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[5]

-

Permeability Study:

-

Add the test peptide (native or N-methylated) to the apical (AP) side of the monolayer, which represents the intestinal lumen.

-

At specified time intervals, collect samples from the basolateral (BL) side, which represents the bloodstream.[5]

-

-

Quantification: Analyze the concentration of the peptide in the basolateral samples using LC-MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for each peptide. A higher Papp value for the N-methylated analog suggests improved membrane permeability.[5]

Case Study: N-Methyl Scanning for Lead Optimization

The Concept of N-Methyl Scanning

N-methyl scanning is a systematic strategy used in medicinal chemistry to improve the properties of a lead peptide.[1] It involves synthesizing a library of analogs where each amino acid residue is sequentially replaced with its N-methylated counterpart. This allows researchers to identify which positions are tolerant to N-methylation and which modifications confer the most desirable properties.[1]

Designing and Executing an N-Methyl Scan

The process begins with a bioactive parent peptide. A series of new peptides is designed, each with a single N-methylation at a different position along the backbone. These analogs are then synthesized, purified, and subjected to a panel of assays to evaluate their receptor binding affinity, proteolytic stability, and permeability.[1]

Interpreting the Results: Balancing Bioactivity, Stability, and Permeability

The results of an N-methyl scan often reveal a complex structure-activity relationship. N-methylation at one position might dramatically increase stability but abolish biological activity due to a steric clash in the binding pocket. Methylation at another site might retain activity while modestly improving permeability. The goal is to identify "hot spots" where N-methylation provides a net benefit. Often, the most successful drug candidates are those that combine multiple beneficial N-methylations identified through this scanning process.[1]

Logical Flow Diagram: The N-Methyl Scanning Process

Caption: Logical workflow for an N-methyl scan to optimize a lead peptide.

Conclusion: The Evolving Role of N-Methylation in Modern Peptide Chemistry

N-methylation is far more than a simple structural modification; it is a cornerstone of modern peptide drug design.[4] By providing a rational means to enhance metabolic stability and membrane permeability, it directly addresses the most significant liabilities of peptide therapeutics.[1][5] The synthetic challenges associated with incorporating N-methylated residues, once a major barrier, have been largely overcome through the development of advanced coupling reagents and optimized solid-phase protocols.[19][21] As the demand for more sophisticated and orally bioavailable peptide drugs continues to grow, the strategic application of N-methylation will remain an indispensable tool for researchers, scientists, and drug development professionals aiming to unlock the full therapeutic potential of peptides.

References

-

Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

-

Enzyme-mediated backbone N-methylation in ribosomally encoded peptides - Research Collection. (n.d.). ETH Zurich Research Collection. Retrieved February 28, 2026, from [Link]

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.

-

Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved February 28, 2026, from [Link]

- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1351-1361.

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTEC. Retrieved February 28, 2026, from [Link]

- N-Alkyl Amino Acids. (n.d.). In Amino Acids, Peptides and Proteins in Organic Chemistry.

- Li, X., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.

- Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822.

-

Li, X., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [Preprint]. SSRN. [Link]

- Re-engineering a Peptide α-N-Methyltransferase to Methylate Non-proteinogenic Amino Acids. (2020).

- Siano, A., et al. (2025).

-

N-backbone modified peptides: beyond N-methylation. (n.d.). Dipòsit Digital de la Universitat de Barcelona. Retrieved February 28, 2026, from [Link]

- Katoh, T., & Suga, H. (2018). Ribosomal Synthesis of N-Methyl Peptides. Cell Chemical Biology, 25(2), 190-196.e4.

-

Methylated Peptide Synthesis Services. (n.d.). CD Formulation. Retrieved February 28, 2026, from [Link]

- Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). Proceedings of the National Academy of Sciences, 119(13), e2118025119.

- Sharma, A., de la Torre, B. G., & Albericio, F. (2018).

- Chatterjee, J., Gilon, C., & Kessler, H. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Humana Press.

- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.

-

Sharma, A., de la Torre, B. G., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved February 28, 2026, from [Link]

-

N-methylated peptides synthesis via in situ generation of pivaloyl mixed anhydrides. (2025, September 3). ChemRxiv. Retrieved February 28, 2026, from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 28, 2026, from [Link]

- N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. (2019). ACS Infectious Diseases, 5(10), 1764-1773.

-

SPPS for N Methylated Peptides. (2023, November 15). Reddit. Retrieved February 28, 2026, from [Link]

- N-Methylation of amino acids. (2009). Google Patents.

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025, May 23). FULIR. Retrieved February 28, 2026, from [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. Retrieved February 28, 2026, from [Link]

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.

-

Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved February 28, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved February 28, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 28, 2026, from [Link]

-

Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved February 28, 2026, from [Link]

Sources

- 1. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. DSpace [diposit.ub.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. Mitsunobu Reaction [organic-chemistry.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. peptide.com [peptide.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 22. biovera.com.au [biovera.com.au]

- 23. N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Fluorine in Modifying Peptide Properties

Introduction: The Strategic Advantage of Fluorine in Peptide Drug Design

The pursuit of therapeutically viable peptides is often a balancing act between achieving high target specificity and overcoming inherent liabilities such as poor metabolic stability and low bioavailability.[1][2][3] Peptides, with their high potency and low off-target toxicity, represent an attractive therapeutic modality.[1] However, their rapid degradation by proteases severely limits their clinical application.[4][5][6] The strategic incorporation of non-canonical amino acids is a field-proven approach to mitigate these challenges.[6][7] Among the various elemental substitutions, fluorine has emerged as a uniquely powerful tool in medicinal chemistry for its ability to profoundly alter the physicochemical and biological properties of peptides.[8][9][10]

Unlike any other element, fluorine combines a small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), with the highest possible electronegativity (3.98 on the Pauling scale).[11] This combination allows for isosteric replacement of hydrogen or a hydroxyl group without significant steric perturbation, while simultaneously introducing potent electronic effects.[11][12] This guide provides an in-depth exploration of the principles and applications of peptide fluorination, offering researchers and drug developers the technical insights required to harness the full potential of this "miracle element".[11][13] We will delve into the causal mechanisms behind fluorine's effects, present validated experimental protocols, and provide a logical framework for its application in modern peptide engineering.

Part 1: Fundamental Physicochemical Impact of Fluorination

The decision to incorporate fluorine is driven by its ability to modulate a peptide's properties in a predictable, yet context-dependent, manner. Understanding these foundational effects is critical for rational peptide design.

Modulating Conformational Pre-organization: The Gauche Effect

One of the most powerful, yet subtle, effects of fluorinating aliphatic side chains is the gauche effect . This phenomenon describes the energetic preference of vicinal electronegative substituents (like F-C-C-X, where X is another electronegative atom or group) to adopt a gauche (~60° dihedral angle) rather than an anti (~180° dihedral angle) conformation.[14]

Causality: This counterintuitive preference, which defies simple steric considerations, is primarily stabilized by hyperconjugation.[14] Electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. This interaction is maximized in the gauche conformation, leading to a more stable structure.[14][15] By installing fluorine at specific positions, a scientist can enforce a desired local geometry, effectively "pre-organizing" a peptide segment for optimal receptor binding or to stabilize a specific secondary structure.[16]

Caption: Experimental workflow for peptide stability assay.

Part 4: A Framework for Rational Fluorination

The decision to use fluorine should be a strategic choice, not a speculative one. The following framework provides a logical pathway for its implementation.

Caption: Decision framework for strategic peptide fluorination.

Conclusion

Fluorination is far more than a simple substitution; it is a precision engineering tool that grants medicinal chemists unparalleled control over the properties of peptides. By leveraging its unique electronic and steric characteristics, researchers can systematically address the core challenges of peptide drug development, including metabolic instability, receptor binding affinity, and conformational ambiguity. However, the successful application of fluorine is not guaranteed and requires a deep, mechanistic understanding of its context-dependent effects. The unpredictability of its impact on proteolytic stability, in particular, highlights the absolute requirement for empirical validation. [7]By combining rational design based on fundamental principles with robust experimental workflows, the strategic incorporation of fluorine will continue to be a key enabler in transforming promising peptide leads into next-generation therapeutics.

References

-

Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733–2744. [Link]

-

Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

Buer, B. C., et al. (2018). Side chain-fluorinated amino acids are useful tools in medicinal chemistry and protein science. Molecules, 23(9), 2345. [Link]

-

Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 933-948. [Link]

-

Bill, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(47), 14530–14531. [Link]

-

Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]

-

Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

-

Asante, V., Mortier, J., Schlüter, H., & Koksch, B. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3562–3566. [Link]

-

Bunn, S. J., & McLeod, M. D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1133-1140. [Link]

-

Rozatian, N., Roesner, S., & Shipman, M. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]

-

Salapare, H. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11494. [Link]

-

Salapare, H. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

-

Buer, B. C., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 19(9), 2821. [Link]

-

Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

-

Horan, N. R., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 25(3), 548-557. [Link]

-

Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

-

Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC, 2021(ii), 99-117. [Link]

-

Bunn, S. J., & McLeod, M. D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

-

Huhmann, S., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter, 18(28), 5262-5271. [Link]

-

da Silva, E. R., & Van Eps, N. (2021). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 13(5), e1714. [Link]

-

Wikipedia. Gauche effect. Wikipedia. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Annual Reports in Medicinal Chemistry, 43, 395-408. [Link]

-

CY BioCIS. Fluorinated Peptides. CY BioCIS. [Link]

-

Marsh Lab. Fluorinated Peptides. University of Delaware. [Link]

-

Pierce, B. G., & Baker, B. M. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. Journal of Biological Chemistry, 284(42), 28676-28684. [Link]

-

Buer, B. C., et al. (2018). Fluorine can play diverse roles when located within amino acid side chains. ResearchGate. [Link]

-

Begum, M., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 273, 110243. [Link]

-

Horan, N. R., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

-

Hopemax. (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Hopemax. [Link]

-

Blackburn, A. (2014). Inducing β-Peptide Structures from the Inside Out. RSC Blogs. [Link]

-

Han, Z., et al. (2025). Hydrogen Bond-Induced Binding between Organofluorine and Protein via Fluorine Atoms: A Database Survey and Quantum Chemistry Calculation Study. Journal of Medicinal Chemistry. [Link]

-

da Silva, G. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1184-1194. [Link]

-

Cieplak, P., et al. (2006). Fluoroolefins as Peptide Mimetics: A Computational Study of Structure, Charge Distribution, Hydration, and Hydrogen Bonding. The Journal of Physical Chemistry A, 110(40), 11488-11496. [Link]

-

ResearchGate. The fluorine gauche effect. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 6. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Gauche effect - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of Fmoc-3-fluoro-N-methyl-L-phenylalanine in Modern Drug Discovery

Abstract

The confluence of fluorination and N-methylation in a single amino acid building block, Fmoc-3-fluoro-N-methyl-L-phenylalanine, presents a compelling tool for medicinal chemists. This guide provides a comprehensive technical overview of its potential applications in drug discovery, focusing on the synergistic effects of its unique structural modifications. We will explore the underlying principles of how 3-fluoro and N-methyl substitutions can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. This document will also provide detailed experimental protocols for the incorporation of this non-natural amino acid into peptide sequences using solid-phase peptide synthesis (SPPS), alongside analytical considerations for characterization.

Introduction: The Rationale for Dual-Modification of Phenylalanine

The pursuit of novel therapeutics with improved efficacy, safety, and patient compliance has driven the exploration of chemical space beyond nature's canonical amino acids. The strategic incorporation of non-natural amino acids into peptide and small molecule drug candidates has emerged as a powerful strategy to overcome inherent limitations such as poor metabolic stability, low bioavailability, and suboptimal receptor affinity.[1][2][3] Fmoc-3-fluoro-N-methyl-L-phenylalanine is a prime example of a meticulously designed building block that simultaneously addresses several of these challenges.

The fluorenylmethoxycarbonyl (Fmoc) protecting group renders this amino acid directly compatible with the most common and robust method for peptide synthesis, Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The core innovations, however, lie in the two distinct modifications to the phenylalanine scaffold:

-

3-Fluoro Substitution: The introduction of a fluorine atom at the meta-position of the phenyl ring is a well-established strategy in medicinal chemistry.[6][7][8] Fluorine's high electronegativity can introduce favorable electronic interactions with target receptors, potentially increasing binding affinity. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby enhancing the metabolic stability of the resulting compound.[9][10][11]

-

N-methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is another powerful modification.[1][2][12] This seemingly minor alteration has profound consequences. It imparts resistance to proteolytic degradation by sterically hindering the approach of proteases.[3][13] N-methylation also restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor selectivity and affinity.[12] Moreover, the removal of the amide proton can improve membrane permeability and, consequently, oral bioavailability.[3][14]

This guide will delve into the practical applications of this dual-modified amino acid, providing researchers with the foundational knowledge and experimental framework to leverage its unique properties in their drug discovery programs.

Synergistic Impact on Physicochemical and Pharmacological Properties

The true potential of Fmoc-3-fluoro-N-methyl-L-phenylalanine lies in the synergistic interplay between its two key modifications. The following table summarizes the anticipated effects on critical drug-like properties:

| Property | Impact of 3-Fluoro Substitution | Impact of N-Methylation | Combined Effect |

| Binding Affinity | Can increase through favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole).[8] | Can increase by pre-organizing the peptide into a bioactive conformation.[12] | Potentially significant enhancement through a combination of electronic and conformational effects. |

| Metabolic Stability | Blocks metabolic oxidation at the 3-position of the phenyl ring.[10] | Confers resistance to proteolytic cleavage at the N-terminal peptide bond.[3][13] | Enhanced stability against both oxidative metabolism and proteolysis. |

| Cell Permeability | Increases lipophilicity, which can favor passive diffusion across cell membranes.[10] | Reduces hydrogen bond donor capacity, which is favorable for membrane permeation.[3] | Improved potential for oral bioavailability and cell penetration. |

| Conformational Rigidity | Minimal direct impact on backbone conformation. | Significantly restricts backbone flexibility.[12] | A more conformationally constrained peptide with a potentially favorable binding pose. |

| Receptor Selectivity | Can fine-tune interactions with the target receptor. | The constrained conformation can disfavor binding to off-target receptors. | Potentially improved selectivity and a better side-effect profile. |

Potential Therapeutic Applications

The unique combination of properties imparted by 3-fluoro and N-methyl modifications makes Fmoc-3-fluoro-N-methyl-L-phenylalanine a valuable building block for a wide range of therapeutic areas.

Oncology

Many anticancer peptides and peptidomimetics suffer from rapid degradation in vivo. Incorporating 3-fluoro-N-methyl-L-phenylalanine could enhance the half-life of these agents, leading to improved efficacy. Furthermore, the increased lipophilicity and conformational rigidity could enhance their ability to disrupt protein-protein interactions that are critical for cancer cell proliferation and survival.

Infectious Diseases

Antimicrobial peptides (AMPs) are a promising class of therapeutics against drug-resistant bacteria. However, their susceptibility to proteases is a major hurdle. The introduction of N-methylated amino acids can significantly improve their stability in the presence of bacterial proteases.[13] The addition of fluorine could further enhance their interaction with bacterial membranes.

Metabolic Disorders

Peptide hormones and their analogs are widely used to treat metabolic diseases like diabetes. Enhancing their stability and oral bioavailability through the incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine could lead to more patient-friendly formulations with less frequent dosing.

Neuroscience

The blood-brain barrier (BBB) is a significant obstacle for many drugs targeting the central nervous system. The increased lipophilicity and reduced hydrogen bonding capacity resulting from the dual modifications may improve the ability of neuropeptide analogs to cross the BBB.[3]

Experimental Protocols

The incorporation of Fmoc-3-fluoro-N-methyl-L-phenylalanine into a peptide sequence via SPPS requires careful consideration of the steric hindrance at the N-methylated nitrogen.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating Fmoc-3-fluoro-N-methyl-L-phenylalanine into a peptide sequence.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Coupling Protocol for Fmoc-3-fluoro-N-methyl-L-phenylalanine

Due to the increased steric hindrance of the N-methyl group, standard coupling conditions may need to be optimized. The use of a more potent coupling reagent and extended reaction times are recommended.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

-